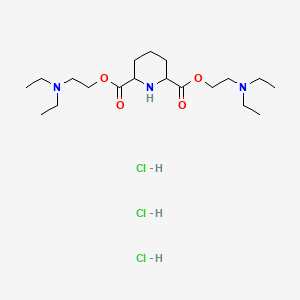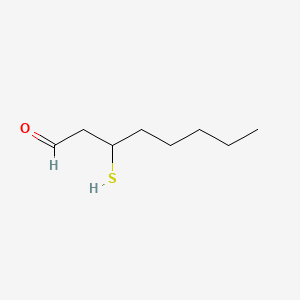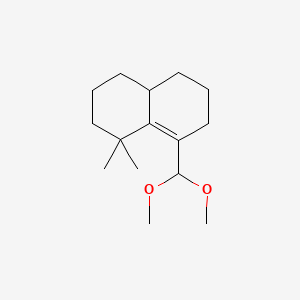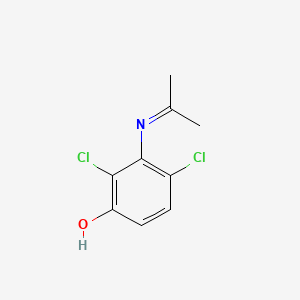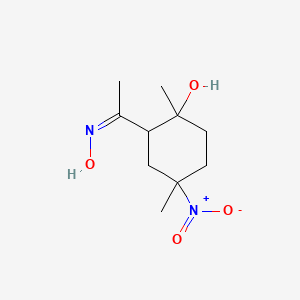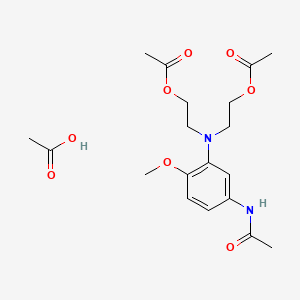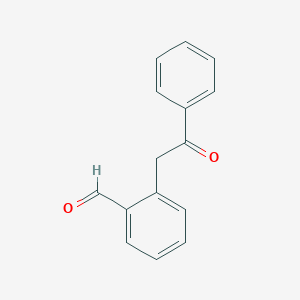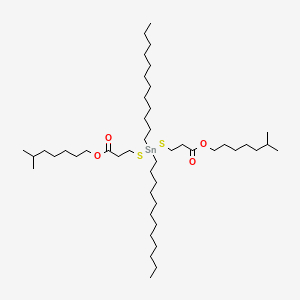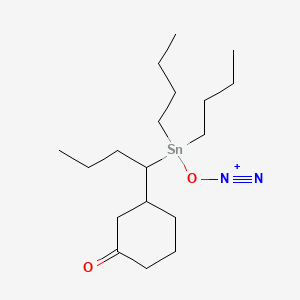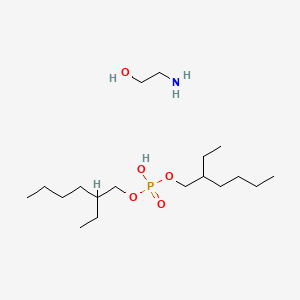
Einecs 294-567-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 294-567-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is subject to various regulatory frameworks within the European Union.
Preparation Methods
The synthetic routes and reaction conditions for Einecs 294-567-3 can vary depending on the desired purity and application. Industrial production methods often involve multi-step synthesis processes that include:
Initial Synthesis: The starting materials are reacted under controlled conditions to form intermediate compounds.
Purification: The intermediate compounds are purified using techniques such as distillation, crystallization, or chromatography.
Final Synthesis: The purified intermediates are further reacted to form the final product, this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Einecs 294-567-3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water, ethanol, or acetone. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Einecs 294-567-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and as a marker in biological studies.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Einecs 294-567-3 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Einecs 294-567-3 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 294-567-4: This compound has a similar structure but different functional groups, leading to distinct chemical properties.
Einecs 294-567-5: Another related compound with variations in its molecular structure, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and physical properties that make it suitable for various applications .
Properties
CAS No. |
91731-99-6 |
|---|---|
Molecular Formula |
C18H42NO5P |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-aminoethanol;bis(2-ethylhexyl) hydrogen phosphate |
InChI |
InChI=1S/C16H35O4P.C2H7NO/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;3-1-2-4/h15-16H,5-14H2,1-4H3,(H,17,18);4H,1-3H2 |
InChI Key |
QLPAUYNUTUADDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


